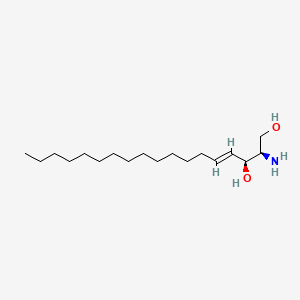

L-erythro-Sphingosine

Beschreibung

Contextualization within the Sphingolipid Family and Bioactive Lipids

Sphingolipids are a major class of lipids characterized by a sphingoid base backbone, of which sphingosine (B13886) is the most common in mammals. wikipedia.orgresearchgate.net The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673). frontiersin.org This is subsequently acylated to form dihydroceramide (B1258172), and a final desaturation step produces ceramide, the central hub of sphingolipid metabolism. frontiersin.org Ceramide can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to release sphingosine. frontiersin.org

Sphingosine itself, along with its phosphorylated derivative, sphingosine-1-phosphate (S1P), are potent bioactive lipids. wikipedia.orgkoreascience.kr The balance between the levels of ceramide and sphingosine, which often promote apoptosis, and S1P, which is typically associated with cell survival and proliferation, is often referred to as the "sphingolipid rheostat" and is critical in determining a cell's fate. koreascience.krahajournals.org L-erythro-sphingosine, as one of the stereoisomers of sphingosine, participates in this dynamic interplay, influencing various cellular signaling pathways. ontosight.airesearchgate.net

Stereoisomeric Significance of this compound

The biological activity of sphingosine is highly dependent on its stereochemistry. Sphingosine has two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. researchgate.netthieme-connect.com The naturally occurring and most abundant form is D-erythro-sphingosine. researchgate.netnih.gov However, the other "unnatural" stereoisomers, including this compound, also exhibit significant and distinct biological activities. researchgate.net

Research has shown that different stereoisomers can have varied, and sometimes opposing, effects on cellular processes. For instance, this compound has been identified as a potent inhibitor of protein kinase C (PKC), a key enzyme in cellular signaling. caymanchem.com Some studies have indicated that the unnatural stereoisomers of sphingosine, such as this compound, can be more potent than the natural D-erythro form in inhibiting the proliferation of certain cancer cells. researchgate.net Specifically, this compound was found to be the most potent inhibitor of proliferation in tumorigenic breast cells among the four stereoisomers. researchgate.net This stereoselectivity underscores the importance of the specific three-dimensional arrangement of atoms in the molecule for its interaction with biological targets. The enzymes involved in sphingolipid metabolism also exhibit high selectivity for the stereochemistry of the sphingoid base. rug.nl

| Property | This compound | D-erythro-Sphingosine |

| Chemical Name | (2R,3S,4E)-2-amino-4-octadecene-1,3-diol | (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol |

| Natural Abundance | Less common stereoisomer | Most common natural stereoisomer researchgate.net |

| Biological Role | Potent inhibitor of Protein Kinase C (PKC) caymanchem.com | Precursor to sphingosine-1-phosphate (S1P), involved in cell survival signaling wikipedia.org |

| Effect on Cancer Cells | Potent inhibitor of proliferation in some cancer cell lines researchgate.net | Can induce apoptosis in some cancer cells researchgate.net |

Historical Perspectives and Emerging Research Trajectories

The study of sphingolipids dates back to the 19th century, but a deeper understanding of their role as bioactive molecules is a more recent development. thieme-connect.com Initially viewed primarily as structural components of membranes, the discovery of sphingosine's and ceramide's roles in cell regulation marked a paradigm shift.

Emerging research continues to unravel the complex functions of sphingolipid metabolites. Current investigations are focused on elucidating the specific roles of different sphingosine stereoisomers in health and disease. For example, alterations in the levels of sphingolipids, including D-erythro-sphingosine, have been linked to conditions like ectopic pregnancy. mdpi.com Furthermore, the enzymes that regulate sphingolipid metabolism, such as sphingosine kinase, have become attractive targets for therapeutic intervention in diseases like cancer. nih.govacs.org The development of synthetic sphingolipid analogs and probes is also a burgeoning area of research, providing valuable tools to study their metabolism and signaling pathways. researchgate.netnih.gov The distinct biological activities of stereoisomers like this compound suggest that they could be harnessed for the development of novel therapeutic strategies targeting specific cellular pathways.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-MCXRAWCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319026 | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-75-5 | |

| Record name | L-erythro-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-SPHINGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of L Erythro Sphingosine

Total Synthesis Approaches for L-erythro-Sphingosine

The total synthesis of this compound has been approached through several strategic routes, primarily focusing on controlling the stereochemistry at the C2 and C3 positions. These methods often leverage chiral starting materials or employ sophisticated asymmetric reactions to achieve the desired stereoisomer.

Diastereoselective Synthesis from Chiral Precursors (e.g., L-serine-derived aldehydes)

A prominent strategy for synthesizing sphingosine (B13886) isomers involves the use of chiral precursors, with L-serine being a particularly valuable starting material due to its inherent stereocenter that corresponds to the C2 position of sphingosine. emory.edu The synthesis often begins with the conversion of L-serine into a protected aldehyde, commonly known as Garner's aldehyde.

One approach involves the reaction of an L-serine-derived aldehyde with organometallic reagents. For instance, the addition of 1-alkenyl-zirconocene chlorides to Garner's aldehyde in the presence of zinc bromide (ZnBr₂) in tetrahydrofuran (B95107) (THF) has been shown to produce the erythro isomer with high diastereoselectivity. researchgate.netresearchgate.net Conversely, reacting the same aldehyde with 1-alkenyl-ethyl-zinc in dichloromethane (B109758) (CH₂Cl₂) predominantly yields the threo isomer. researchgate.netresearchgate.net This solvent-dependent stereochemical outcome provides a divergent pathway to different sphingosine diastereomers from a common precursor. researchgate.net

Another method involves the addition of a lithium acetylide to a protected L-serinal derivative. This is followed by a reduction step to yield the desired sphingosine. d-nb.info However, maintaining the enantiopurity of the serine-derived aldehyde can be challenging due to potential racemization under both acidic and basic conditions. emory.edu

Chiral Pool-Based Syntheses (e.g., from L-serine, D-glucosamine)

The chiral pool, which consists of readily available and inexpensive chiral molecules from natural sources, provides a foundational basis for many sphingosine syntheses. researchgate.net L-serine and D-glucosamine are two of the most utilized starting materials in this context. researchgate.netnih.gov

From L-serine: Syntheses starting from L-serine capitalize on its C2 stereocenter. emory.edu A common strategy involves the thiazole-based homologation of L-serine to a chiral 3-amino-2,4-dihydroxybutanal derivative. rsc.orgrsc.orgrsc.org This intermediate then undergoes a Wittig olefination with a C14 alkyl phosphonium (B103445) salt to introduce the long aliphatic chain. rsc.orgrsc.orgrsc.org The resulting mixture of (Z)- and (E)-alkenes can be photoisomerized to favor the desired (E)-isomer of sphingosine. rsc.orgrsc.orgrsc.org This approach allows for the synthesis of all four stereoisomers of C18-sphingosine by starting with the appropriate enantiomer of the serine-derived aldehyde. rsc.orgrsc.orgrsc.org

From D-glucosamine: D-glucosamine, an abundant amino sugar, serves as another valuable chiral starting material. nih.govpsu.edu A five-step transformation of unprotected D-glucosamine, beginning with an indium-mediated Barbier reaction, can efficiently produce an (R,R)-2-aminohex-5-en-1,3-diol. nih.gov This synthon is a key intermediate for the assembly of L-threo-sphingoid bases. nih.gov The synthesis of D-erythro-sphingosine from N-benzoyl-D-glucosamine has also been reported, featuring a key SN2'-type reaction of a vinyl epoxide intermediate with a Grignard reagent. psu.edu

Enantioselective and Stereocontrolled Synthetic Routes

Achieving high enantioselectivity and stereocontrol is paramount in the synthesis of specific sphingosine isomers. Various advanced synthetic methods have been developed to address this challenge.

One notable method is the Katsuki-Sharpless asymmetric epoxidation. An enantiocontrolled synthesis of L-erythro-C18-sphingosine has been established starting from meso-1,2-divinylethylene glycol, where the asymmetric epoxidation reaction is the key stereochemistry-determining step. scispace.com

Another powerful technique is the asymmetric aldol (B89426) addition. The reaction of a lithiated bislactim ether of cyclo(L-Val-Gly) with (2E)-hexadecenal has been used to synthesize D-erythro-sphingosine. d-nb.info This method can be adapted to produce all four stereoisomers of C18-sphingosine. d-nb.info

Stereocontrolled syntheses often rely on the careful selection of reagents and reaction conditions to influence the stereochemical outcome. For example, the diastereoselective reduction of a protected α'-amino enone derivative derived from serine using sodium borohydride (B1222165) (NaBH₄) or zinc borohydride (Zn(BH₄)₂) can yield different sphingosine stereoisomers. researchgate.net Furthermore, the addition of lithium pentadecyne to a protected serine aldehyde can be directed to form either the erythro or threo isomer by the presence or absence of zinc bromide. researchgate.net

An efficient and highly enantioselective method for preparing phytosphingosines, which can be related to sphingosines, involves the osmium-catalyzed asymmetric dihydroxylation of an α,β-unsaturated ester, followed by conversion to a cyclic sulfate (B86663) and regioselective azidation. nih.gov This route provides access to the desired configurations at C-2, C-3, and C-4 of the sphingoid backbone. nih.gov

Scalable Production Strategies for Research

The demand for sphingosines and their derivatives for biological studies necessitates the development of scalable synthetic routes. rsc.org An improved gram-scale synthesis of N,O,O-triacetyl-erythro- and threo-C18-sphingosines from serine has been reported. rsc.orgrsc.orgrsc.org This method features an improved Wittig olefination and photoisomerization, requiring only a single chromatographic separation or crystallization, making it amenable to larger-scale preparations. rsc.org

Another scalable approach involves a palladium-catalyzed, copper(I)-mediated cross-coupling of a thiophenyl ester of N-Boc-O-TBS L-serine with E-1-pentadecenyl boronic acid. nih.govacs.org This method is noted for being high-yield and racemization-free, allowing for the preparation of (-)-D-erythro-sphingosine on a large scale with high enantiomeric and diastereomeric purity. nih.govacs.org

Derivatization of this compound for Functional Studies

To investigate the biological roles of sphingolipids, it is often necessary to prepare derivatives of the sphingoid base. The N-acylation of this compound to form ceramide derivatives is a common and important transformation.

Preparation of L-erythro-Ceramide Derivatives (e.g., N-Octadecanoyl-L-erythro-sphingosine, N-Hexanoyl-L-erythro-sphingosine)

L-erythro-Ceramides are synthesized by acylating the amino group of this compound. This can be achieved through various methods. One straightforward approach is the acylation of the sphingosine base with an appropriate acyl chloride, such as stearoyl chloride for the synthesis of N-octadecanoyl-L-erythro-sphingosine. beilstein-journals.orgnih.gov

Alternatively, ceramide synthesis can be integrated into the total synthesis of the sphingoid base. For example, an ethyl dl-erythro-2-amino-3-hydroxy-4t-octadecenoate intermediate can be converted to its N-lignoceroyl derivative, which is then further processed to yield the ceramide. nih.gov

The preparation of shorter-chain ceramide derivatives, such as N-Hexanoyl-L-erythro-sphingosine (L-Ceramide-C6), follows similar principles, using hexanoyl chloride or another activated form of hexanoic acid for the acylation step. medchemexpress.comcaymanchem.com These shorter-chain ceramides (B1148491) are often used in cell-based assays due to their increased water solubility compared to their long-chain counterparts.

Synthesis of this compound Analogues with Structural Modifications

The synthesis of this compound analogues with structural modifications is a pivotal area of research, enabling the development of probes to study sphingolipid metabolism, signaling, and interaction with proteins. These synthetic strategies often involve stereoselective methods to ensure the correct D-erythro configuration, which is crucial for biological activity.

A variety of synthetic approaches have been developed, some starting from chiral precursors like serine or sugar derivatives, while others achieve stereocontrol through asymmetric induction. For instance, a novel and stereoselective method for synthesizing sphingosine kinase (SPHK) inhibitors has been described, leading to the generation of potent compounds that inhibit SPHKs at micromolar concentrations. Another strategy involves the aldol condensation between an iminoglycinate with a chiral auxiliary and an appropriate aldehyde, yielding D-erythro structures with excellent enantioselectivity.

To expand the diversity of sphingosine analogues, selective reduction of internal triple bonds to double or single bonds has been employed. Furthermore, fluorinated analogues of sphinganine (B43673) and dihydroceramide (B1258172) have been synthesized using Staudinger ligation of diastereomeric 2-azido-4-fluoro-3-hydroxyoctadecanoates. The introduction of fluorine atoms can be useful for medicinal studies and for investigating the phase behavior of these lipids. The synthesis of sphingosine analogues with acyclic terpenoidal carbon skeletons has also been reported, providing both erythro and threo forms of 2-amino-1,3-diols.

These synthetic endeavors have produced a range of analogues with modifications in the sphingoid backbone and the N-acyl chain, which are instrumental in dissecting the roles of sphingolipids in various cellular processes.

Table 1: Examples of Synthesized this compound Analogues with Structural Modifications

| Analogue Type | Synthetic Strategy | Key Features | Reference |

| Sphingosine Kinase Inhibitors | Stereoselective synthesis from precursors. | More potent than dimethylsphingosine (DMS). | |

| Fluorinated Analogues | Staudinger ligation of azido-hydroxyoctadecanoates. | Useful for medicinal studies and phase behavior analysis. | |

| Terpenoidal Analogues | Synthesis of erythro and threo 2-amino-1,3-diols. | Acyclic terpenoid-type side chain. | |

| Alkyne-containing Analogues | Selective reduction of C≡C bond. | Allows for further chemical modifications. |

Radiosynthesis for Metabolic and Tracing Applications (e.g., tritium-labeled compounds)

Radiolabeled sphingolipids are invaluable tools for tracing their metabolic fate and understanding their distribution and transport within biological systems. Tritium (B154650) ([³H]) is a commonly used radioisotope for this purpose due to its suitable half-life and the ability to introduce it into specific positions of the sphingosine molecule.

Several methods have been developed for the synthesis of tritium-labeled sphingosine and its derivatives. A common approach involves the reduction of a 3-keto analogue with a tritiated reducing agent like sodium borohydride ([³H]NaBH₄) or lithium aluminum hydride ([³H]LiAlH₄). This method, however, can produce a mixture of erythro and threo stereoisomers. To achieve stereospecificity, diastereomers can be separated chromatographically. For instance, a small-scale synthesis of the four sphingosine stereoisomers suitable for tritium labeling has been described, involving the separation of diastereomers obtained by esterification with L(+)-acetylmandeloyl chloride.

Another strategy for introducing tritium involves the regiospecific oxidation of the primary hydroxyl group of a protected sphingolipid to an aldehyde, followed by reduction with a tritiated reagent to yield a C1-tritiated sphingolipid. Furthermore, an enantioselective aldol condensation can produce a 1-carboxylic ester intermediate that, upon reduction with [³H]NaBH₄, yields [1,1-³H]-sphingosine.

Deuterium, a stable isotope, is also utilized for labeling sphingolipids, particularly for studies using mass spectrometry and NMR. Deuterium can be introduced at specific positions, such as C-3, C-4, and C-5 of the sphingoid backbone, through methods like hydrogen-deuterium exchange reactions and reduction with sodium borodeuteride.

These radiolabeled and stable-isotope-labeled sphingosines have been instrumental in studying sphingolipid uptake, metabolism in various tissues like the intestine, and their conversion to other bioactive lipids.

Table 2: Methods for Radiosynthesis of this compound

| Isotope | Labeling Position | Synthetic Method | Key Features | Reference |

| Tritium (³H) | C3 | Reduction of 3-keto analogues with [³H]NaBH₄ or [³H]LiAlH₄. | Can produce a mix of stereoisomers. | |

| Tritium (³H) | C1 | Regiospecific oxidation and subsequent reduction with a tritiated reagent. | Provides C1-labeled sphingolipids. | |

| Tritium (³H) | C1 | Reduction of a 1-carboxylic ester intermediate with [³H]NaBH₄. | Yields [1,1-³H]-sphingosine. | |

| Deuterium (²H) | C3, C4, C5 | Hydrogen-deuterium exchange and reduction with sodium borodeuteride. | Enables analysis by mass spectrometry and NMR. |

Development of Photoactivatable and Clickable this compound Probes

To overcome the limitations of traditional methods for studying sphingolipid-protein interactions and their subcellular localization, researchers have developed sophisticated chemical probes incorporating both photoactivatable and clickable functionalities. These bifunctional probes allow for covalent cross-linking to interacting biomolecules upon photoactivation and subsequent detection or enrichment via click chemistry.

A prominent example is PhotoClick Sphingosine (pacSph) , which contains a photoactivatable diazirine group and a terminal alkyne moiety. The diazirine group, upon UV irradiation, generates a highly reactive carbene that forms covalent bonds with nearby molecules, effectively "capturing" interacting partners. The alkyne group serves as a "handle" for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) for visualization and affinity purification, respectively.

The development of these probes has been crucial for advancing our understanding of sphingolipid biology. For instance, photoactivatable and clickable sphingosine analogues have been used to:

Monitor the metabolism of sphingosine and visualize protein-lipid interaction complexes in living cells.

Identify novel sphingolipid-binding proteins through chemoproteomic profiling.

Follow the subcellular flux of de novo synthesized sphingolipids in a time-resolved manner, especially in cells deficient in sphingosine-1-phosphate lyase (SGPL1), which prevents the degradation of the sphingoid base.

Initial versions of photoactivatable sphingosine probes were radiolabeled, which, while useful for metabolic studies, had limitations for visualization. The newer generation of clickable and photoactivatable probes offers greater versatility for a wider range of applications, including super-resolution microscopy.

Table 3: Key Photoactivatable and Clickable this compound Probes

| Probe Name | Functional Groups | Applications | Reference |

| PhotoClick Sphingosine (pacSph) | Diazirine (photoactivatable), Alkyne (clickable) | Tracking lipid-protein interactions, studying sphingolipid metabolism, photoaffinity labeling. | |

| Photoactivatable Sphingosine (PhotoSph) | Diazirine (photoactivatable), ³H isotope (radiolabel) | Investigating specific protein interactions, metabolic analysis. | |

| Clickable and Azobenzene containing Ceramides (caCers) | Azobenzene (photoswitchable), Alkyne (clickable) | Studying biophysical properties and behavior in membranes. |

Metabolic Interconversions and Enzymatic Regulation of L Erythro Sphingosine

Pathways of L-erythro-Sphingosine Metabolism

The metabolism of sphingosine (B13886) is characterized by its position within a dynamic equilibrium of sphingolipids, its generation from ceramide, and its conversion to sphingosine-1-phosphate. These pathways collectively determine the cellular fate by influencing signaling cascades that govern processes from proliferation to apoptosis.

The concept of the "sphingolipid rheostat" describes the cellular balance between the levels of ceramide and sphingosine, which generally promote apoptosis and inhibit proliferation, and the level of sphingosine-1-phosphate (S1P), which typically fosters cell survival, proliferation, and migration. ca.govresearchgate.netmdpi.com The ratio of these bioactive lipids is a critical determinant of a cell's fate. ca.govmetu.edu.tr An increase in the levels of ceramide and sphingosine can push a cell towards apoptosis, while an elevation in S1P levels can promote cell growth and suppress apoptotic pathways. researchgate.netmdpi.com This delicate balance is a key regulatory mechanism in cellular physiology and is often dysregulated in disease states. mdpi.comresearchgate.net The enzymes that interconvert these three molecules are therefore crucial control points in cellular signaling. ca.gov

| Sphingolipid Metabolite | General Cellular Function |

| Ceramide | Pro-apoptotic, anti-proliferative researchgate.netmdpi.com |

| This compound | Pro-apoptotic, inhibits protein kinase C mdpi.com |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, pro-proliferative, pro-angiogenic ca.govresearchgate.netmdpi.com |

The primary route for the production of sphingosine is the hydrolysis of ceramide, a reaction catalyzed by a class of enzymes known as ceramidases (CDases). sdbonline.orgnih.govmdpi.com These enzymes cleave the N-acyl linkage of ceramide, releasing sphingosine and a free fatty acid. nih.govmdpi.com The activity of ceramidases is a rate-limiting factor in determining the intracellular levels of sphingosine. nih.gov There are several types of ceramidases, classified based on their optimal pH for activity:

Acid Ceramidase (aCDase): Encoded by the ASAH1 gene, it is primarily localized in lysosomes and is involved in the catabolism of sphingolipids. mdpi.combiorxiv.org

Neutral Ceramidase (nCDase): Encoded by the ASAH2 gene, it is associated with the plasma membrane and is implicated in signaling pathways. mdpi.combiorxiv.orgnih.gov

Alkaline Ceramidase (ACER): This group includes ACER1, ACER2, and ACER3, which are integral membrane proteins found in the endoplasmic reticulum and Golgi apparatus. mdpi.combiorxiv.orgnih.gov

The generation of sphingosine from the breakdown of more complex sphingolipids, which are first catabolized to ceramide, is part of the salvage pathway of sphingolipid metabolism. frontiersin.orgnih.gov

Sphingosine serves as the direct precursor for the synthesis of the potent signaling molecule sphingosine-1-phosphate (S1P). wikipedia.orgmdpi.com This phosphorylation reaction is catalyzed by sphingosine kinases (SphKs), of which there are two main isoforms in mammals: SphK1 and SphK2. wikipedia.orgnih.gov Both enzymes utilize ATP to phosphorylate the primary hydroxyl group of sphingosine. wikipedia.org

Sphingosine Kinase 1 (SphK1): Predominantly found in the cytosol, SphK1 can translocate to the plasma membrane upon cellular stimulation. nih.govwikipedia.orgnih.gov It is considered to have a higher catalytic efficiency for D-erythro-sphingosine compared to SphK2. nih.gov

Sphingosine Kinase 2 (SphK2): This isoform is primarily localized in the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.orgnih.govfrontiersin.org SphK2 exhibits a broader substrate specificity and can phosphorylate other sphingoid bases in addition to sphingosine. nih.govfrontiersin.org

The activity of these kinases is a critical regulatory point in the sphingolipid rheostat, as it directly reduces the levels of pro-apoptotic sphingosine while simultaneously producing pro-survival S1P. mdpi.com

| Enzyme | Substrate | Product | Primary Cellular Location |

| Ceramidase (Acid, Neutral, Alkaline) | Ceramide | This compound + Fatty Acid | Lysosomes, Plasma Membrane, ER/Golgi mdpi.combiorxiv.orgnih.gov |

| Sphingosine Kinase 1 (SphK1) | This compound | Sphingosine-1-Phosphate | Cytosol, Plasma Membrane nih.govwikipedia.orgnih.gov |

| Sphingosine Kinase 2 (SphK2) | This compound | Sphingosine-1-Phosphate | Nucleus, Mitochondria, ER wikipedia.orgnih.govfrontiersin.org |

Regulation of this compound Levels and Homeostasis

The cellular concentration of sphingosine is maintained within a narrow range through the coordinated action of enzymes that produce and consume it, as well as by its distribution within different cellular compartments.

The homeostasis of sphingosine is dynamically regulated by the enzymes that lie both upstream and downstream in its metabolic pathway.

Upstream Regulation: The synthesis of ceramide, the precursor to sphingosine, is a key upstream control point. Ceramide can be generated through the de novo synthesis pathway, which begins in the endoplasmic reticulum, or through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases. frontiersin.orgnih.govthemedicalbiochemistrypage.org The activity of ceramide synthases, which produce ceramide, and sphingomyelinases will therefore indirectly influence the amount of substrate available for ceramidases to produce sphingosine. themedicalbiochemistrypage.org

Downstream Regulation: The primary downstream pathways consuming sphingosine are its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form S1P and its re-acylation by ceramide synthases to reform ceramide in the salvage pathway. frontiersin.orgmdpi.com The relative activities of these enzymes play a significant role in determining the steady-state level of sphingosine. Furthermore, S1P can be irreversibly degraded by S1P lyase, which cleaves it into phosphoethanolamine and hexadecenal. frontiersin.org This irreversible degradation pulls the equilibrium of the pathway forward, further impacting sphingosine levels.

The enzymes involved in sphingosine metabolism are localized to specific subcellular compartments, creating distinct pools of sphingolipids and allowing for localized signaling events. nih.gov

Endoplasmic Reticulum (ER): The de novo synthesis of sphingolipids, leading to the formation of ceramide, occurs on the cytosolic face of the ER. frontiersin.orgresearchgate.net Alkaline ceramidases and SphK2 are also localized to the ER. nih.govnih.gov

Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it is converted into complex sphingolipids like sphingomyelin. nih.gov Some ceramidase activity has also been reported in the Golgi. nih.gov

Plasma Membrane: Sphingomyelinases at the plasma membrane can generate ceramide, which can then be hydrolyzed by neutral ceramidase to produce sphingosine. researchgate.net SphK1 can translocate to the plasma membrane upon activation to phosphorylate sphingosine into S1P. nih.govnih.gov

Lysosomes: Acid ceramidase is located in the lysosomes, where it is involved in the breakdown of complex sphingolipids that have been internalized by the cell. researchgate.net The sphingosine produced can then be transported out of the lysosome to be used in other cellular processes. researchgate.net

Mitochondria and Nucleus: SphK2 is also found in the mitochondria and the nucleus, suggesting that S1P production in these organelles may have specific signaling functions. nih.govresearchgate.net

This compartmentalization ensures that sphingosine and its metabolites are generated in proximity to their downstream targets, allowing for precise spatial and temporal control of their signaling functions. nih.gov

Cellular and Molecular Mechanisms of Action of L Erythro Sphingosine

Differential Biological Activities in Comparison to Other Sphingosine (B13886) Stereoisomers (e.g., D-erythro-Sphingosine)

The stereochemistry of sphingosine is a critical determinant of its biological function. Research comparing L-erythro-Sphingosine to its more abundant D-erythro counterpart and other isomers reveals a complex, cell-type-dependent spectrum of activity.

The influence of sphingosine stereoisomers on cell proliferation is not uniform and appears highly dependent on the cellular context. In certain cancer models, this compound has been identified as a more potent inhibitor of cell growth than the natural D-erythro isomer.

A study utilizing a human breast stem cell-derived carcinogenesis model found that the three unnatural stereoisomers (D-threo, L-threo, and L-erythro) were more effective at inhibiting the proliferation of tumorigenic cells than D-erythro-Sphingosine. spandidos-publications.comspandidos-publications.comnih.gov Notably, this compound was reported to be the most potent inhibitor of proliferation among all tested stereoisomers and sphinganine (B43673). spandidos-publications.comspandidos-publications.comnih.gov

Conversely, in other cell types, the D-erythro isomer is the primary driver of mitogenic signals. In Swiss 3T3 fibroblasts, D-(+)-erythro stereoisomers were found to stimulate DNA synthesis, whereas L-(-)-threo-sphingosine had no such effect. nih.gov This suggests that the pro-proliferative or anti-proliferative role of sphingosine isomers is not absolute but is dictated by the specific cellular environment and its signaling pathways. Further supporting a role in DNA synthesis, both D- and L-stereoisomers of sphingosine have been shown to stimulate the activity of the translesion DNA polymerase Pol η. nih.gov In one study, this compound was found to be 5- to 8-fold less active than D-erythro-sphingosine in inhibiting cell growth through a mechanism involving the dephosphorylation of the retinoblastoma gene product. caymanchem.com

Table 1: Comparative Effects of Sphingosine Stereoisomers on Cell Proliferation

| Stereoisomer | Cell Model | Observed Effect | Finding |

|---|---|---|---|

| This compound | Human Breast Tumorigenic Cells | Inhibition of Proliferation | Most potent inhibitor among all tested stereoisomers. spandidos-publications.comspandidos-publications.comnih.gov |

| D-erythro-Sphingosine | Human Breast Tumorigenic Cells | Inhibition of Proliferation | Less potent than unnatural stereoisomers. spandidos-publications.comspandidos-publications.comnih.gov |

| D-erythro-Sphingosine | Swiss 3T3 Fibroblasts | Stimulation of DNA Synthesis | Acts as a positive regulator of cell growth. nih.gov |

The stereospecificity of sphingosine is profoundly evident in its ability to induce apoptosis. In multiple studies, the pro-apoptotic activity is restricted to the naturally occurring D-erythro isomer, with this compound being largely inactive in this regard.

In rhabdomyosarcoma cell lines, the induction of apoptosis was found to be specific to D-erythro-Sphingosine. aacrjournals.org Treatment with the stereoisomers this compound or L-threo-Sphingosine did not result in significant apoptosis in these cells. aacrjournals.org This suggests that the cellular targets responsible for initiating the apoptotic cascade in this cancer type can stereoselectively distinguish between the isomers.

However, this stereospecificity is not universal. In the context of breast tumorigenic cells, this compound was found to be the most potent of the isomers in causing cell death, indicating a distinct mechanism or target compared to rhabdomyosarcoma cells. spandidos-publications.comnih.gov The general mechanism of sphingosine-induced cell death often involves the inhibition of pro-survival factors like Akt/Protein Kinase B (PKB). nih.gov The accumulation of sphingosine is a key trigger for apoptosis, a process that can be counteracted by its conversion to the pro-survival molecule Sphingosine-1-Phosphate (S1P). nih.govmdpi.com

Table 2: Differential Apoptotic Activity of Sphingosine Stereoisomers

| Stereoisomer | Cell Line | Apoptotic Activity | Reference |

|---|---|---|---|

| This compound | Rhabdomyosarcoma (RD) | Did not induce significant apoptosis. | aacrjournals.org |

| D-erythro-Sphingosine | Rhabdomyosarcoma (RD) | Induced rapid and dose-dependent apoptosis. | aacrjournals.org |

| This compound | Human Breast Tumorigenic Cells | Most potent isomer in causing cell death. | spandidos-publications.comnih.gov |

Sphingosine and its metabolites are recognized as important regulators of cellular differentiation. nih.gov However, most research into specific differentiation programs has focused on the naturally occurring D-erythro isomer. For instance, D-erythro-Sphingosine at non-cytotoxic levels has been shown to induce the differentiation of normal human breast stem cells. spandidos-publications.com

In the context of embryonic development, the distinction between isomers has been noted. During zebrafish embryogenesis, D-erythro-sphingosine is considered the active isomer, while this compound has been referred to as an inactive isomer. elifesciences.org Despite this designation, both the D-erythro and L-erythro forms caused a lethal developmental collapse when administered to embryos, suggesting a toxic effect at high concentrations that overrides any specific signaling activity. elifesciences.org The current body of research lacks detailed studies comparing the capacity of this compound versus D-erythro-Sphingosine to guide specific cell lineage differentiation.

This compound in Intracellular Signaling Networks

This compound exerts its cellular effects by interacting with and modulating critical intracellular signaling pathways. Its differential activity compared to other stereoisomers stems from stereospecific interactions with key regulatory proteins, such as protein kinases.

Sphingosine is well-established as a potent endogenous inhibitor of Protein Kinase C (PKC), a key enzyme family involved in regulating cell proliferation, differentiation, and apoptosis. nih.govmedicinacomplementar.com.br It is thought to act by competing with the binding of diacylglycerol (DAG), an activator of PKC, at the enzyme's regulatory domain. medicinacomplementar.com.br

The inhibitory capacity of sphingosine against PKC is stereoselective. While direct comparative studies on PKC enzyme kinetics are limited, downstream cellular effects reveal significant differences in potency between isomers. In one study, D-erythro-Sphingosine was shown to inhibit cell growth and cause dephosphorylation of the retinoblastoma protein, a downstream event of growth suppression pathways often involving PKC. caymanchem.com In the same system, this compound was found to be 5 to 8 times less active, indicating a significantly weaker interaction with the upstream signaling components like PKC. caymanchem.com This reduced activity of the L-erythro isomer was not due to differences in cellular uptake. caymanchem.com The inhibition of PKC by increased intracellular sphingosine levels has been linked to reduced cell proliferation and compromised cytokinesis. doaj.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the ERK, JNK, and p38 cascades, are crucial for transducing extracellular signals into cellular responses like proliferation, stress response, and apoptosis. news-medical.netyoutube.com Sphingosine is known to be a modulator of these pathways.

Specifically, sphingosine-induced apoptosis has been associated with a distinct pattern of MAPK modulation, characterized by the strong inhibition of the pro-proliferative MAPK/ERK pathway and weak activation of the stress-related JNK pathway. nih.govnih.gov The differential ability of sphingosine stereoisomers to induce apoptosis implies a corresponding differential modulation of MAPK signaling. For example, in rhabdomyosarcoma cells where D-erythro-Sphingosine is strongly apoptotic but this compound is not, it can be inferred that this compound fails to effectively suppress the ERK pathway or activate other necessary pro-apoptotic MAPK cascades in those cells. aacrjournals.org The metabolite of sphingosine, S1P, can also differentially regulate MAPK pathways through various G-protein-coupled receptors, further highlighting the complexity of this signaling network. nih.gov

Activation or Inhibition of Protein Phosphatases (e.g., PP1, PP2A)

This compound and its metabolites are implicated in the regulation of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), a key enzyme family involved in a multitude of cellular processes. Evidence suggests that sphingosine and its analogs can activate PP2A. embopress.org This activation can occur through direct binding to PP2A subunits. Specifically, sphingosine has been shown to bind to the scaffolding subunit PPP2R1A, leading to the activation of the PP2A complex. embopress.org

Another proposed mechanism for PP2A activation by sphingoid bases involves the modulation of endogenous PP2A inhibitors. For instance, N,N-dimethylsphingosine (DMS), a derivative of sphingosine, has been demonstrated to increase PP2A activity in human umbilical vein endothelial cells (HUVEC). nih.gov This effect is thought to be mediated by sphingosine binding to the acidic leucine-rich nuclear phosphoprotein-32A (ANP32A), an inhibitor of PP2A. By binding to ANP32A, sphingosine may alleviate its inhibitory effect on the PP2A enzyme complex. nih.gov The activation of PP2A by sphingosine and its analogs like FTY720 is considered a component of their anti-proliferative and potential anti-neoplastic effects. embopress.org While the role of this compound in modulating PP2A is becoming clearer, its direct and specific effects on Protein Phosphatase 1 (PP1) are less well-defined in the current scientific literature.

Impact on Intracellular Calcium Fluxes and Signaling

This compound is a potent modulator of intracellular calcium (Ca²⁺) signaling, capable of inducing significant and transient increases in cytosolic calcium concentrations. A key aspect of this activity is its ability to mobilize calcium from intracellular stores, particularly acidic organelles such as lysosomes. This sphingosine-induced calcium release from acidic stores can occur independently of its conversion to sphingosine-1-phosphate (S1P) and is also independent of calcium influx from the extracellular environment or release from the endoplasmic reticulum (ER).

The mechanism underlying this lysosomal calcium release involves the activation of two-pore channel 1 (TPC1), a resident channel on endosomes and lysosomes. By triggering the opening of TPC1, this compound facilitates the efflux of stored calcium from these acidic compartments into the cytosol, thereby initiating downstream signaling cascades. This pathway is distinct from calcium mobilization mechanisms that rely on inositol trisphosphate (IP₃) receptors in the ER. The ability of this compound to impact intracellular calcium homeostasis is crucial for its involvement in various cellular processes, including the regulation of transcription factors and autophagy.

Regulation of Gene Expression and Transcription Factor Activity (e.g., TFEB, NF-κB, FOxO)

This compound influences gene expression through the modulation of key transcription factors, including Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The sphingosine-induced release of calcium from lysosomes is directly linked to the activation of TFEB. Following the increase in cytosolic calcium, TFEB translocates from the cytoplasm to the nucleus, where it can initiate the transcription of its target genes, thereby promoting cellular clearance and stress-response pathways.

The broader sphingolipid signaling network, which originates with this compound, also intersects with other critical transcription factor pathways. For instance, sphingosine-1-phosphate (S1P), the phosphorylated metabolite of sphingosine, has been shown to be involved in the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses and cell survival. mdpi.com However, the direct regulation of NF-κB by this compound itself is less direct.

Furthermore, the Forkhead box O (FoxO) family of transcription factors, which governs cellular processes like apoptosis, stress resistance, and metabolism, is also influenced by sphingolipid metabolism. mdpi.commdpi.comnih.govnih.gov FoxO factors can be regulated by various signaling pathways that are, in turn, affected by sphingolipids. While a direct mechanistic link between this compound and FoxO activation is still under investigation, the interplay between sphingolipid signaling and these crucial transcription factors highlights the compound's significant role in cellular regulation.

Table 1: Impact of this compound on Transcription Factor Activity

| Transcription Factor | Effect of this compound Signaling | Cellular Outcome |

|---|---|---|

| TFEB | Promotes nuclear translocation | Upregulation of lysosomal and autophagic genes |

| NF-κB | Indirectly influenced via S1P | Modulation of inflammation and cell survival |

| FoxO | Indirectly influenced | Regulation of stress resistance, metabolism, and apoptosis |

Roles in Membrane Dynamics and Trafficking

Regulation of Endocytic Membrane Trafficking

This compound and its metabolic conversion to sphingosine-1-phosphate (S1P) by sphingosine kinase 1 (SphK1) play a significant role in the regulation of endocytic membrane trafficking. The presence of sphingosine can induce the rapid and extensive formation of intracellular vesicles. These vesicles originate from the plasma membrane and subsequently mature into dilated late endosomes.

The process is closely linked to the activity of SphK1. Inhibition or absence of SphK1 results in the formation of much smaller vesicles and prolongs their lifespan, indicating that the phosphorylation of sphingosine to S1P is a crucial step in the dynamic regulation of this endocytic pathway. This massive influx of endosomes is accompanied by the recruitment of SphK1 and N-BAR domain-containing proteins, such as endophilin-A2 and endophilin-B1, to the enlarged endosomes. This suggests a coordinated mechanism where sphingosine initiates vesicle formation, and its subsequent phosphorylation by SphK1 governs the maturation and trafficking of these endocytic structures.

Modulation of Membrane Permeability and Protein Solubilization

This compound can significantly alter the physical properties of cellular membranes, notably increasing their permeability to aqueous solutes. This effect is not due to a detergent-like action that solubilizes the membrane. Instead, sphingosine integrates into the lipid bilayer and induces the formation of rigid, gel-like domains.

The presence of these sphingosine-rich, ordered domains alongside more fluid regions of the membrane creates structural defects at the interfaces. These defects act as sites of increased permeability, allowing for the leakage of aqueous contents across the membrane. This mechanism of permeabilization is distinct from the formation of non-lamellar structures or the complete disruption of the bilayer that can be caused by some other lipids or detergents. By modulating membrane structure in this manner, this compound can influence the integrity of the plasma membrane and other cellular membranes, which may contribute to its various physiological effects. The process of protein solubilization, which involves the extraction of membrane proteins using detergents, relies on the disintegration of the lipid bilayer, a mechanism different from the permeability changes induced by sphingosine.

Table 2: Effects of this compound on Membrane Properties

| Membrane Property | Effect of this compound | Underlying Mechanism |

|---|---|---|

| Permeability | Increased | Formation of structural defects between rigid and fluid membrane domains |

| Structure | Induces formation of gel-like domains | Stabilization and rigidification of specific lipid domains |

Involvement in Autophagosome-Lysosome Fusion

The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cellular material is degraded. While a direct role for this compound in the protein machinery of membrane fusion has not been fully elucidated, its influence on lysosomal function provides a strong link to this critical step.

The metabolism of this compound to S1P is implicated in the regulation of autophagosome-lysosome fusion. nih.govnih.gov S1P can affect this process by modulating lysosomal calcium stores and the activity of lysosome-associated membrane proteins. nih.gov As previously discussed, this compound itself can trigger calcium release from lysosomes. This localized calcium signaling is a known requirement for efficient autophagosome-lysosome fusion. Furthermore, the this compound-induced activation of TFEB, a key regulator of lysosomal biogenesis and autophagy, suggests an upstream role in ensuring the competence of the lysosomal system for fusion and degradation. Therefore, this compound is involved in this late stage of autophagy, primarily by influencing lysosomal physiology and signaling events that are prerequisites for successful fusion. nih.gov

Distinct Structural and Signaling Roles of this compound in Cellular Processes

This compound, a stereoisomer of the naturally abundant D-erythro-sphingosine, participates in and influences a variety of cellular functions. Its unique three-dimensional structure dictates its interactions within the cell, leading to distinct roles in both maintaining the structural integrity of cellular membranes and participating in complex signaling cascades. While sharing some functions with its D-erythro counterpart, key differences in its signaling effects underscore the importance of stereospecificity in sphingolipid biology.

Signaling Roles of this compound

The signaling functions of this compound are most prominently characterized by its ability to inhibit key enzymes and influence cellular proliferation and survival pathways. Its effects are often compared to the more extensively studied D-erythro-sphingosine, revealing subtle but critical differences based on their stereochemistry.

Inhibition of Protein Kinase C (PKC)

This compound has been identified as an effective inhibitor of protein kinase C (PKC), a critical family of enzymes involved in regulating signal transduction pathways that control cell growth, differentiation, and apoptosis. biomol.comcaymanchem.com Research has demonstrated its inhibitory capacity in various contexts:

In vitro studies show that this compound inhibits PKC with an IC50 value of 3.3 mol%. biomol.comcaymanchem.com

It effectively inhibits the generation of superoxide induced by the PKC activator phorbol 12-myristate 13-acetate (PMA) in neutrophils, with an IC50 of 1.3 µM. biomol.comcaymanchem.com

This inhibitory action is a shared characteristic with D-erythro-sphingosine, which is also recognized as a potent and specific inhibitor of PKC. nih.govportlandpress.comnih.gov The ability of both isomers to inhibit this key signaling enzyme highlights a conserved mechanism of action, likely involving competition at the regulatory domain of PKC.

Regulation of Cell Growth and Proliferation

This compound exerts cytostatic effects, inhibiting the growth of various cell lines. This points to its role in the negative regulation of cell cycle progression. biomol.comcaymanchem.com Furthermore, it influences the phosphorylation state of the retinoblastoma gene product (pRb), a key tumor suppressor that acts as a gatekeeper of the cell cycle. biomol.comcaymanchem.com

Key findings on its anti-proliferative effects include:

Inhibition of Chinese Hamster Ovary (CHO) cell growth with an IC50 of 2 µM. biomol.comcaymanchem.com

Inhibition of MOLT-4 acute lymphoblastic leukemia cell growth with an IC50 of 3.7 µM. biomol.comcaymanchem.com

Inhibition of the dephosphorylation of pRb with an EC50 of 5 µM. biomol.comcaymanchem.com

The table below summarizes the inhibitory concentrations of this compound in different cellular assays.

| Cellular Process | Cell/System Type | Measurement | Effective Concentration |

| PKC Inhibition | In Vitro Assay | IC50 | 3.3 mol% |

| Superoxide Generation | Neutrophils | IC50 | 1.3 µM |

| Cell Growth | CHO Cells | IC50 | 2.0 µM |

| Cell Growth | MOLT-4 Leukemia Cells | IC50 | 3.7 µM |

| pRb Dephosphorylation | - | EC50 | 5.0 µM |

Stereospecificity in Mitogenic Signaling

Despite similarities in PKC inhibition, the broader signaling effects of sphingosine isomers show marked stereospecificity. Studies comparing D-erythro-sphingosine with other stereoisomers, such as L-threo-sphingosine, have revealed that the ability to stimulate cell growth is not a general property of the sphingosine backbone. nih.gov

A pivotal study in Swiss 3T3 fibroblasts demonstrated that while both D-erythro and L-threo isomers could be metabolized and phosphorylated to their respective sphingosine-1-phosphate forms, their downstream effects diverged significantly. nih.gov Only the D-erythro stereoisomers were capable of mobilizing calcium from intracellular stores and stimulating DNA synthesis. nih.gov The L-threo isomer was inactive in these assays. nih.gov This suggests that while the initial metabolic activation (phosphorylation) may not be highly stereospecific, the subsequent actions mediated by the phosphorylated product or the sphingoid base itself at specific intracellular targets are strictly dependent on the correct stereochemical configuration found in the D-erythro isomer. nih.gov

Structural Roles of this compound

Beyond its role as a signaling molecule, sphingosine is a fundamental structural component of all sphingolipids, which are essential constituents of eukaryotic cell membranes. youtube.comnih.gov The physical presence of sphingosine within the lipid bilayer can alter the properties of the membrane itself.

Sphingosine molecules, including the L-erythro isomer, can integrate into the phospholipid bilayer and influence its fluidity, permeability, and domain organization. nih.govresearchgate.net Research has shown that sphingosine can:

Increase Membrane Permeability: At concentrations of 5–15 mol %, sphingosine significantly increases the permeability of both artificial liposomes and erythrocyte ghost membranes to aqueous solutes. nih.gov

Stabilize Gel Domains: This permeabilizing effect is not due to a detergent-like action. Instead, sphingosine tends to stabilize and rigidify "gel" domains within the membrane. This can lead to the formation of structural defects at the boundaries between these rigid domains and more fluid regions of the membrane, creating sites for leakage. nih.govresearchgate.net

The presence of co-existing lipid domains in the plasma membrane makes it a potential target for these structural effects of sphingosine. nih.gov This alteration of the membrane's barrier function could be an indirect mechanism through which sphingosine exerts some of its physiological effects. nih.gov While these studies establish a general structural role for the sphingosine molecule, specific research distinguishing the potency or nature of this effect for the L-erythro isomer compared to the D-erythro isomer is limited.

Therapeutic and Biotechnological Potential of L Erythro Sphingosine and Its Modulators

Development of L-erythro-Sphingosine-Related Modulators

The therapeutic potential of sphingolipids has driven the development of modulators that target key enzymes and receptors within their metabolic pathways. These modulators aim to manipulate the cellular balance of sphingolipids to combat various diseases, particularly cancer and autoimmune disorders.

Sphingosine (B13886) Kinase Inhibitors (e.g., LCL351 targeting SphK1)

Sphingosine kinases (SphKs) are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation. nih.govnih.govacs.org The two isoforms, SphK1 and SphK2, are often upregulated in tumors, making them attractive targets for cancer therapy. nih.govnih.govspandidos-publications.com Inhibiting these enzymes can shift the sphingolipid balance—known as the "sphingolipid rheostat"—away from pro-survival S1P and towards pro-apoptotic ceramide and sphingosine. frontiersin.orgaacrjournals.orgnih.gov

A plethora of inhibitors have been developed, many of which target the sphingosine-binding pocket of the enzyme. nih.govnyu.edu LCL351 is a novel sphingosine analog that acts as a selective SphK1 inhibitor. nih.gov In vitro assays have shown that LCL351 has a half-maximal inhibitory concentration (IC50) of approximately 5.5 μM for SphK1, demonstrating a 10-fold greater selectivity for SphK1 over SphK2 (IC50 ~57 μM). nih.gov

The mechanism of action for many SphK inhibitors, including LCL351, can be twofold: they act as competitive inhibitors at the sphingosine binding site and can also induce the degradation (proteolysis) of the SphK1 protein. nih.gov This dual action makes it challenging to determine whether the observed effects are due to the loss of kinase activity or the loss of the protein itself. nih.gov In a murine model of colitis, LCL351 demonstrated therapeutic potential by reducing inflammation, protecting against blood loss, and decreasing the infiltration of neutrophils into colon tissue, suggesting that tissue-specific inhibition of SphK1 is a valid therapeutic strategy. nih.gov

Table 2: Profile of Sphingosine Kinase 1 Inhibitor LCL351

| Feature | Description | Reference |

|---|---|---|

| Target | Sphingosine Kinase 1 (SphK1) | nih.gov |

| Selectivity | ~10-fold more selective for SphK1 over SphK2 in vitro | nih.gov |

| IC50 (in vitro) | ~5.5 μM for SphK1; ~57 μM for SphK2 | nih.gov |

| Mechanism of Action | Sphingosine-competitive inhibition; Induces proteolysis of SphK1 protein | nih.gov |

| Preclinical Effects | Reduced inflammatory cytokines and neutrophil infiltration in a mouse colitis model | nih.gov |

Sphingosine-1-Phosphate Receptor Modulators

Sphingosine-1-phosphate exerts many of its pro-survival and pro-inflammatory effects by binding to a family of five G protein-coupled receptors, S1PR1-5. wikipedia.orgpatsnap.com Modulators of these receptors represent a significant class of drugs, particularly for autoimmune diseases like multiple sclerosis (MS). wikipedia.orgnih.govmsselfie.co.uk

The primary mechanism of action for these drugs involves altering lymphocyte trafficking. wikipedia.orgnih.gov By binding to S1PR1 on lymphocytes, these modulators cause the receptor to be internalized and degraded. msselfie.co.ukpatsnap.comtandfonline.com This prevents the lymphocytes from recognizing the S1P gradient that normally guides their exit from lymph nodes into the bloodstream. wikipedia.orgnih.govnih.gov The resulting sequestration of lymphocytes within lymphoid organs reduces their circulation and limits their ability to migrate into tissues like the central nervous system to cause inflammatory damage. wikipedia.orgnih.govnih.gov

Fingolimod (FTY720) was the first S1P receptor modulator approved for treating relapsing-remitting MS. wikipedia.orgtandfonline.comyoutube.com It is a non-selective modulator that, after being phosphorylated in the body, binds to S1PR1, S1PR3, S1PR4, and S1PR5. mdpi.com The success of fingolimod spurred the development of second-generation, more selective S1P receptor modulators, such as siponimod, ozanimod, and ponesimod. msselfie.co.ukyoutube.comneurologylive.com These newer agents offer improved selectivity, primarily targeting S1PR1 and S1PR5, which may provide a better safety profile while retaining high efficacy. nih.govmdpi.com

Table 3: Examples of Sphingosine-1-Phosphate (S1P) Receptor Modulators

| Modulator | Selectivity | Approved Use (Primary) | Reference |

|---|---|---|---|

| Fingolimod (Gilenya) | Non-selective (S1PR1, 3, 4, 5) | Multiple Sclerosis | wikipedia.orgmsselfie.co.ukrxlist.com |

| Siponimod (Mayzent) | Selective (S1PR1, 5) | Multiple Sclerosis | msselfie.co.ukrxlist.commymsteam.com |

| Ozanimod (Zeposia) | Selective (S1PR1, 5) | Multiple Sclerosis, Ulcerative Colitis | rxlist.commymsteam.comnih.gov |

| Ponesimod (Ponvory) | Selective (S1PR1) | Multiple Sclerosis | msselfie.co.ukmymsteam.com |

Strategies for Targeting Sphingolipid Metabolism in Disease Contexts

Targeting sphingolipid metabolism has become a promising strategy for therapeutic intervention in a range of diseases, most notably cancer. nih.govfrontiersin.orgbenthamdirect.com The central concept revolves around manipulating the "sphingolipid rheostat," the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival sphingolipid, S1P. frontiersin.orgaacrjournals.org In many cancers, this balance is tilted towards S1P, promoting tumor growth, progression, and resistance to chemotherapy. nih.govaacrjournals.org

Therapeutic strategies aim to restore this balance in favor of cell death in cancer cells. frontiersin.orgbenthamdirect.com This can be achieved through several approaches:

Inhibiting S1P Production: As discussed, inhibiting SphK1 and SphK2 blocks the synthesis of S1P, leading to an accumulation of its pro-apoptotic precursors, ceramide and sphingosine. nih.govaacrjournals.org This approach not only hinders pro-survival signaling but can also re-sensitize resistant cancer cells to conventional chemotherapeutic agents. aacrjournals.orgbenthamdirect.com

Increasing Ceramide Levels: Another strategy is to increase intracellular ceramide concentrations. benthamdirect.comnih.gov This can be accomplished by inhibiting enzymes that break down ceramide or by activating pathways that synthesize it. nih.govnih.gov For instance, some chemotherapeutic drugs like daunorubicin and etoposide exert their effects in part by inducing the de novo synthesis of ceramide. frontiersin.org

Modulating Downstream Effectors: Targeting the S1P receptors on cancer cells or surrounding cells in the tumor microenvironment can block the pro-tumorigenic signals initiated by S1P, such as proliferation, migration, and angiogenesis. frontiersin.orgmdpi.com

These strategies highlight that the enzymes regulating the interconnected pathways of sphingolipid metabolism are highly "druggable" and offer novel targets for cancer treatment. nih.govmdpi.com

Applications in Experimental and Molecular Medicine Research

This compound and its related compounds serve as valuable tools in experimental and molecular medicine, enabling researchers to dissect the complex roles of sphingolipids in cell biology and disease pathogenesis. The distinct biological activities of different sphingolipid species allow for their use in controlled experimental settings to probe specific cellular pathways.

For example, the use of this compound in the multi-stage human breast epithelial cell (HBEC) carcinogenesis model has been instrumental in demonstrating the differential responses of normal, stem, and tumorigenic cells to sphingolipid-mediated signaling. nih.gov By observing that this compound selectively induces apoptosis in tumorigenic cells while promoting the differentiation of normal stem cells, researchers can investigate the underlying molecular switches that govern cell fate decisions in cancer. nih.govnih.gov This experimental system allows for the identification of pathways, such as telomerase regulation, that are specifically disrupted by this compound in cancer cells. nih.govnih.gov

Furthermore, specific inhibitors like LCL351 are used experimentally to elucidate the distinct roles of SphK1 versus SphK2 in various cellular processes, from inflammation to cancer cell proliferation. nih.gov Similarly, S1P receptor modulators with varying selectivity profiles are employed in research to map the specific functions of each receptor subtype (S1PR1-5) in immune cell trafficking, vascular biology, and neural function. patsnap.com These pharmacological tools are essential for validating enzymes and receptors in the sphingolipid pathway as therapeutic targets and for understanding the intricate network of sphingolipid signaling in health and disease.

Advanced Analytical and Methodological Approaches in L Erythro Sphingosine Research

Quantification Techniques

Precise measurement of L-erythro-sphingosine concentrations in various matrices is achieved through a combination of chromatographic and spectroscopic methods. These techniques often involve chemical derivatization to enhance detection sensitivity and specificity.

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of sphingolipids. For sphingoid bases like this compound, which lack a strong chromophore, derivatization is necessary to enable sensitive detection, typically by fluorescence.

A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of sphingosine (B13886) in the presence of a thiol to form a highly fluorescent isoindole derivative. This pre-column derivatization allows for the subsequent separation of the fluorescent adduct by reversed-phase HPLC and its quantification using a fluorescence detector. The method offers high sensitivity and is suitable for analyzing sphingosine in complex biological samples after an initial solid-phase extraction step to purify the lipid fraction. Automated HPLC systems can perform the derivatization and injection, improving reproducibility and sample throughput.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is particularly valuable for assessing the enantiomeric purity of chiral molecules like this compound. To differentiate between enantiomers, a chiral derivatizing agent is used to convert the enantiomeric pair into diastereomers, which will have distinct NMR spectra.

A widely used agent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The reaction of this compound and its D-enantiomer with a single enantiomer of MTPA-Cl (e.g., the (S)-enantiomer) produces diastereomeric MTPA esters. In the resulting spectra, the signals for specific protons (e.g., the methoxy (B1213986) group in ¹H NMR) and fluorine atoms (in ¹⁹F NMR) for each diastereomer appear at different chemical shifts. This chemical shift non-equivalence allows for the direct integration of the signals and thus the accurate quantification of the enantiomeric ratio. This technique is highly sensitive, capable of detecting as little as 0.1% of a minor enantiomer in a 1 mg sample, and can also be used to differentiate diastereomers such as the threo and erythro forms.

| Parameter | ¹H NMR | ¹⁹F NMR |

| Derivatizing Agent | (S)-MTPA | (S)-MTPA |

| Observed Nuclei | Methoxy Protons | Trifluoromethyl Fluorines |

| Detection Limit | 1% in 100 µg sample | 0.1% in 1 mg sample |

| Key Advantage | Widely available | Greater chemical shift dispersion |

This table summarizes the application of NMR spectroscopy with MTPA derivatives for the enantiomeric purity assessment of erythro-sphingosine, based on published research findings.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of sphingolipids. For identity confirmation, high-resolution MS provides a highly accurate mass measurement of the parent ion, confirming its elemental composition.

In tandem mass spectrometry (MS/MS), the protonated this compound molecule is selected as a precursor ion and subjected to collision-induced dissociation. This process generates characteristic fragment ions. For most sphingolipids, a common fragmentation pathway involves the neutral loss of water and the fatty acid, yielding a product ion indicative of the sphingoid base. For sphingosine itself, a key fragment ion is observed at a mass-to-charge ratio (m/z) of 264, corresponding to the doubly dehydrated sphingoid backbone. Quantification is achieved by monitoring these specific precursor-to-product ion transitions using methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). To ensure accuracy and correct for matrix effects or extraction losses, stable isotope-labeled internal standards, such as deuterium-labeled sphingosine, are typically added to the sample. This approach allows for robust and sensitive quantification of this compound in complex biological matrices like plasma and tissues.

Cold Ion Spectroscopy (CIS) is an emerging, high-resolution gas-phase spectroscopy technique capable of chiral analysis. This method overcomes some limitations of condensed-phase techniques and provides unambiguous isomer differentiation. The technique involves generating non-covalent diastereomeric complexes by mixing the sphingosine enantiomers with a chiral reporter molecule (or "tag") in a nano-electrospray ionization source. These complexes are then transferred to a cold ion trap, where they are cooled to cryogenic temperatures.

The distinct three-dimensional structures of the diastereomeric complexes result in unique vibrational (Infrared) or electronic (Ultraviolet) spectra. While IR spectra of complexes with tags like (S)-2-butanol show only slight differences between the L- and D-erythro-sphingosine complexes, UV CIS using a chiral chromophore like diphenylalanine allows for clear differentiation. By comparing the UV spectrum of an unknown sample to a library of spectra from pure standards, the enantiomeric composition can be quantified with high accuracy, with reported errors around 4%. A significant advantage of this method is its ability to quantify enantiomeric mixtures even when only one pure enantiomer is available as a standard, by using both enantiomers of the chiral reporter molecule.

| Technique | Reporter Molecule Example | Principle of Differentiation | Reported Accuracy |

| IR Cold Ion Spectroscopy | (S)-2-butanol | Minor differences in IR band intensities and shapes | Impractical for accurate quantification |

| UV Cold Ion Spectroscopy | (L-Phe)₂ / (D-Phe)₂ | Distinct UV photofragmentation spectra for diastereomeric complexes | ≈ 4% error |

This table outlines the principles and performance of Cold Ion Spectroscopy for the chiral analysis of this compound.

Stereochemical Purity Determination

Ensuring the stereochemical purity of this compound is crucial, as different stereoisomers can exhibit varied biological effects. Purity assessment involves confirming both the correct relative configuration of the chiral centers (diastereomeric purity, i.e., erythro vs. threo) and the correct absolute configuration (enantiomeric purity, i.e., L vs. D).

A combination of chromatographic and spectroscopic methods is employed to provide a complete picture of stereochemical purity.

Chromatographic Methods: Chiral HPLC is a primary method for separating enantiomers, though it requires careful selection of the appropriate chiral stationary phase and optimization of chromatographic conditions. Normal-phase HPLC can also be used to separate the diastereomeric MTPA derivatives of sphingosine stereoisomers, allowing for the simultaneous assessment of both enantiomeric and diastereomeric purity.

Spectroscopic Methods: As detailed in section 7.1.2, NMR spectroscopy of MTPA derivatives is a highly reliable method for determining enantiomeric and diastereomeric purity. The distinct signals for each stereoisomer allow for precise quantification. Additionally, advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) have been applied to the stereochemical analysis of sphingosine. VCD measures the differential absorption of left and right circularly polarized infrared light. Each of the four stereoisomers of sphingosine (D-erythro, L-erythro, D-threo, and L-threo) presents a unique VCD spectrum, providing a "fingerprint" that allows for their unambiguous identification and discrimination. Derivatization with agents like glutaraldehyde (B144438) can enhance the VCD signals by creating a more rigid structure, further improving the analysis.

Vibrational Circular Dichroism (VCD) for Stereochemical Studies

Vibrational circular dichroism (VCD) has emerged as a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules, including the stereoisomers of sphingosine. This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure.

Researchers have successfully applied VCD to distinguish between the four stereoisomers of sphingosine: D-erythro, L-erythro, D-threo, and L-threo. The VCD patterns derived from the C=C stretching region and other mid-infrared regions serve as practical markers for discrimination. A significant challenge in the VCD analysis of sphingosine is its poor solubility in common VCD-friendly solvents like chloroform (B151607) due to its amphiphilic nature. To overcome this, a derivatization strategy using glutaraldehyde has been developed. This reaction forms a rigid, cyclized derivative of sphingosine, which not only improves its solubility in nonpolar solvents but also enhances the VCD signal intensity, facilitating a more precise stereochemical analysis. This approach has proven invaluable for the stereochemical verification of both naturally occurring and synthetically derived sphingosine analogues.

Table 1: Comparison of Sphingosine Stereoisomers in Research Findings

| Stereoisomer | Effect on Tumorigenic Breast Cell Proliferation | Induction of Apoptosis in Rhabdomyosarcoma Cells |

|---|---|---|

| This compound | Most potent inhibitor among stereoisomers tested nih.govnih.gov | Did not induce apoptosis nih.gov |

| D-erythro-Sphingosine | Inhibits proliferation | Induces apoptosis |

| D-threo-Sphingosine | More potent inhibitor than D-erythro form nih.govnih.gov | Not specified |

| L-threo-Sphingosine | More potent inhibitor than D-erythro form nih.govnih.gov | Not specified |

Cellular and In Vitro Assay Systems

The development of specialized cellular and in vitro assays has been instrumental in dissecting the molecular mechanisms of this compound action. These systems allow for controlled investigations into its metabolic pathways and interactions with cellular machinery.

Sphingosine kinases (SKs) are key enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. Traditionally, SK activity assays were performed on cell lysates, which disrupts the native cellular environment and loses information about the subcellular localization of the enzyme, a critical aspect of its function.

To address this limitation, an assay system for measuring SK activity in situ within intact cell monolayers has been established. This method utilizes exogenously added radiolabeled ATP to trace the phosphorylation of endogenous or exogenously supplied sphingosine. A surprising finding that facilitates this assay is the ability of ATP to enter unpermeabilized cell monolayers. This technique allows for the measurement of the rate of S1P production in a more physiologically relevant context, providing insights into the regulation of SK activity and S1P signaling under various cellular conditions.

A diverse range of cell culture models has been employed to investigate the biological effects of this compound and its stereoisomers. These models provide valuable platforms for studying its role in different cellular contexts and disease states.

Human Breast Epithelial Cells: Studies using a human breast epithelial cell (HBEC) culture system, which includes normal stem cells, normal differentiated cells, and tumorigenic cells, have revealed the potent anti-proliferative effects of this compound. nih.govnih.gov In this model, this compound was found to be the most potent inhibitor of tumorigenic cell proliferation among all the sphingosine stereoisomers tested. nih.govnih.gov This selective action highlights its potential as a chemotherapeutic agent.

Rhabdomyosarcoma Cell Lines: In contrast to its effects on breast cancer cells, this compound did not induce apoptosis in the RD embryonal rhabdomyosarcoma cell line. nih.gov This finding underscores the cell-type specific and stereospecific nature of sphingosine-mediated apoptosis. The naturally occurring D-erythro-sphingosine, however, was shown to be a potent inducer of apoptosis in these cells.

Thymocytes and Other Immune Cells: The balance between sphingosine and S1P is crucial for the regulation of apoptosis in immune cells, including thymocytes. While direct studies focusing solely on this compound in thymocytes are less common, the broader understanding of sphingolipid-mediated apoptosis suggests that the levels of different sphingosine isomers could influence thymocyte development and selection. Sphingosine kinase inhibitors, which would lead to an accumulation of sphingosine, have been shown to induce apoptosis in Jurkat T lymphocytes. nih.govelsevierpure.com